Cas no 1207029-10-4 (N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide)

N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide
- Benzamide, N-[[1-(2-thienyl)cyclopropyl]methyl]-2-(trifluoromethyl)-
- N-[(1-thiophen-2-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide
- F2394-0054
- N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide
- N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
- AKOS024646483
- 1207029-10-4
-
- Inchi: 1S/C16H14F3NOS/c17-16(18,19)12-5-2-1-4-11(12)14(21)20-10-15(7-8-15)13-6-3-9-22-13/h1-6,9H,7-8,10H2,(H,20,21)
- InChI Key: AIYBIWYKAJJTRU-UHFFFAOYSA-N
- SMILES: C(NCC1(C2SC=CC=2)CC1)(=O)C1=CC=CC=C1C(F)(F)F
Computed Properties
- Exact Mass: 325.07481973g/mol
- Monoisotopic Mass: 325.07481973g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.3Ų
- XLogP3: 4
Experimental Properties
- Density: 1.329±0.06 g/cm3(Predicted)
- Boiling Point: 440.1±45.0 °C(Predicted)
- pka: 14.18±0.46(Predicted)
N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2394-0054-3mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2394-0054-10mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2394-0054-20μmol |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2394-0054-4mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2394-0054-2mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2394-0054-1mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2394-0054-5mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2394-0054-25mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2394-0054-30mg |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2394-0054-2μmol |
N-{[1-(thiophen-2-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide |
1207029-10-4 | 90%+ | 2μl |
$85.5 | 2023-05-16 |
N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide Related Literature
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
4. Book reviews
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Additional information on N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide
Recent Advances in the Study of N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide (CAS: 1207029-10-4)
The compound N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide (CAS: 1207029-10-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylmethyl and trifluoromethylbenzamide moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic pathway of N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide, highlighting its efficient yield and scalability. The research team employed a multi-step synthesis involving palladium-catalyzed cross-coupling reactions, which ensured high purity and reproducibility. This advancement addresses previous challenges in the large-scale production of the compound, paving the way for its broader application in preclinical studies.
Pharmacological evaluations have revealed that N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide exhibits potent inhibitory activity against specific protein targets implicated in inflammatory pathways. In vitro assays demonstrated a 50% inhibitory concentration (IC50) in the nanomolar range, suggesting high efficacy. Furthermore, in vivo studies using murine models of chronic inflammation showed significant reduction in pro-inflammatory cytokines, underscoring its therapeutic potential for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanistic studies have provided insights into the compound's mode of action. Nuclear magnetic resonance (NMR) and X-ray crystallography data indicate that N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide binds to the allosteric site of its target protein, inducing conformational changes that disrupt protein-protein interactions. This unique binding mechanism differentiates it from existing inhibitors and may explain its enhanced selectivity and reduced off-target effects.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile of N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide. Recent pharmacokinetic studies reported a relatively short half-life in plasma, necessitating further structural modifications to improve bioavailability and metabolic stability. Researchers are exploring prodrug strategies and formulation advancements to address these limitations.
In conclusion, N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide (CAS: 1207029-10-4) represents a compelling area of research in chemical biology and drug discovery. Its synthetic accessibility, potent biological activity, and novel mechanism of action make it a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications to fully realize its potential in clinical settings.
1207029-10-4 (N-{1-(thiophen-2-yl)cyclopropylmethyl}-2-(trifluoromethyl)benzamide) Related Products
- 152840-81-8(Valine-1-13C (9CI))
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)



